![molecular formula C11H13N B14888138 (1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine is a chiral compound characterized by a unique spirocyclic structure. This compound features a cyclopropane ring fused to an indene moiety, with an amine group attached to the cyclopropane ring. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine typically involves the formation of the cyclopropane ring followed by the introduction of the amine group. One common method includes the cyclopropanation of an indene derivative using diazo compounds or carbenes. The reaction conditions often involve the use of metal catalysts such as rhodium or copper to facilitate the cyclopropanation process .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors to control reaction conditions more precisely and reduce side reactions. The choice of solvents, temperature, and pressure are critical parameters that can be adjusted to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemical effects in reactions .
Biology
Medicine
In medicinal chemistry, (1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or as a catalyst in certain chemical processes .
Mécanisme D'action
The mechanism by which (1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminocyclopropanecarboxylic Acid: Another cyclopropane-containing amino acid with significant biological activity.
2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid: A compound with similar structural features but different functional groups.
Uniqueness
(1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine is unique due to its spirocyclic structure and specific stereochemistry. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H13N |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
(1'R,3R)-spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine |
InChI |
InChI=1S/C11H13N/c12-10-7-11(10)6-5-8-3-1-2-4-9(8)11/h1-4,10H,5-7,12H2/t10-,11-/m1/s1 |
Clé InChI |
SGGAHRNIDLQRJU-GHMZBOCLSA-N |
SMILES isomérique |
C1C[C@@]2(C[C@H]2N)C3=CC=CC=C31 |
SMILES canonique |
C1CC2(CC2N)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


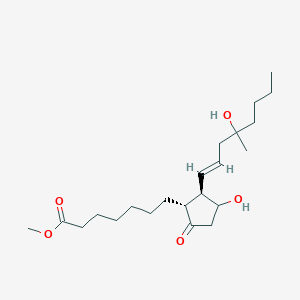
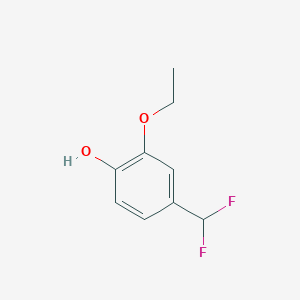


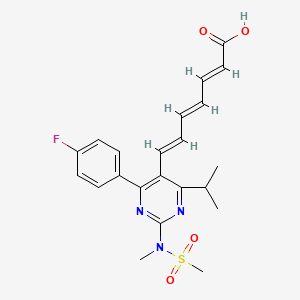
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
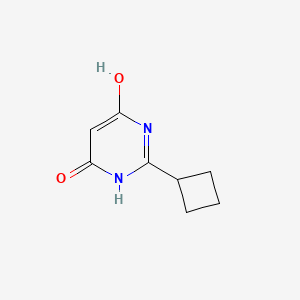
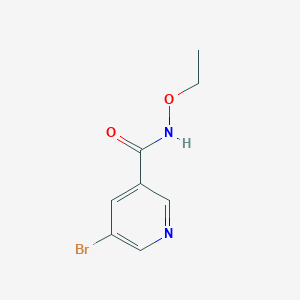
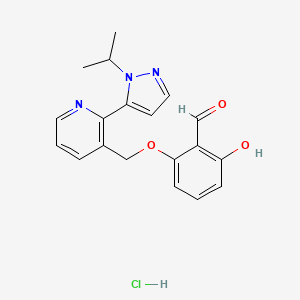
![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
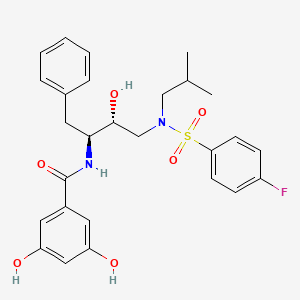
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
